

canagliflozin mechanism of action SGLT2 inhibition

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Compound Focus: Canagliflozin

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Molecular Mechanism of SGLT2 Inhibition

Canagliflozin is a competitive, selective, and reversible inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2) [1] [2]. Its core action is to block the reabsorption of glucose in the kidneys.

- **Target and Location:** SGLT2 is expressed predominantly on the epithelial cells lining the S1 segment of the proximal convoluted tubule in the nephron. It is responsible for reabsorbing approximately **90% of the glucose** filtered from the glomerulus [3] [4] [2].
- **Inhibition and Consequence:** By inhibiting SGLT2, **canagliflozin** reduces the renal reabsorption of glucose, lowers the renal threshold for glucose (RTG), and increases urinary glucose excretion (UGE). This results in a reduction of plasma glucose levels through an **insulin-independent mechanism** [5] [1] [4].
- **Structural Basis:** Recent cryo-electron microscopy (cryo-EM) structures of the human SGLT2–MAP17 complex show that synthetic inhibitors like **canagliflozin** bind to the transporter in its **outward-facing conformation**, thereby physically blocking the transport pathway [3].

Structural & Kinetic Binding Insights

The inhibitory action is rooted in the specific interaction between **canagliflozin** and the SGLT2 protein.

- **Binding Conformation:** Structural analyses reveal that **canagliflozin**, a C-glucoside, binds to SGLT2 in the **outward-facing conformation** with Na⁺ bound to the conserved Na₂ site. This stabilizes the

transporter in an outward-open state, preventing the conformational changes necessary for glucose translocation [3].

- **Specificity:** The binding involves specific interactions between the glucose moiety of **canagliflozin** and the glucose-binding site, while its aglycone (non-sugar) part occupies the extracellular vestibule. Variations in the aglycone structure are crucial for the pharmacophore and influence the inhibitor's affinity and specificity [3] [2].
- **Comparison with Phlorizin:** Unlike its natural predecessor phlorizin (an O-glucoside), which exhibits biphasic kinetics by binding to both outward and inward conformations, **canagliflozin** and other C-glucosides primarily target the outward state, contributing to their metabolic stability and sustained action [3].

Pharmacokinetic Profile

The pharmacokinetic properties of **canagliflozin** support its once-daily dosing regimen [5].

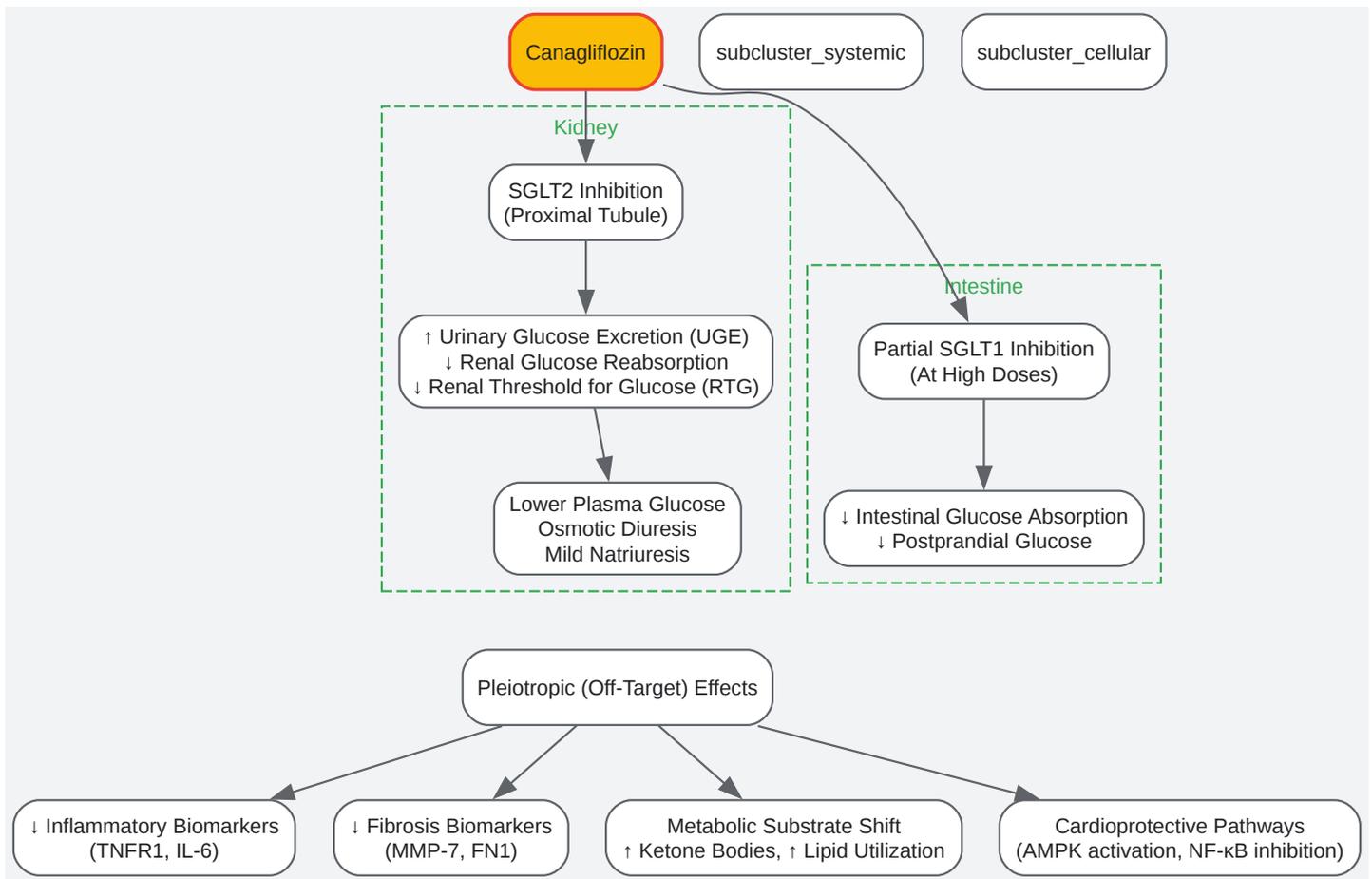
Parameter	Description
Bioavailability	~65% [5] [1] [6]
Tmax (Time to Cmax)	1-2 hours post-dose [5] [1]
Protein Binding	~99% (primarily to albumin) [5] [1] [4]
Metabolism	Primarily via UGT1A9 and UGT2B4 (O-glucuronidation) to inactive metabolites (M7 and M5); minimal CYP3A4 involvement (~7%) [5] [1] [4]
Half-life	100 mg: ~10.6 hours; 300 mg: ~13.1 hours [5] [1] [4]
Route of Elimination	Feces (~52%; 41.5% as unchanged drug); Urine (~33%; primarily as O-glucuronide metabolites, <1% as unchanged drug) [5] [1] [4]

Systemic & Pleiotropic Mechanisms

Beyond direct SGLT2 inhibition, **canagliflozin** exerts multiple systemic effects that contribute to its cardiorenal benefits.

- **SGLT1 Inhibition:** At higher doses (e.g., 300 mg), **canagliflozin** also shows a low-potency inhibitory effect on SGLT1 in the intestinal lumen. This can reduce postprandial glucose absorption, contributing to lower postprandial glucose excursions [4] [6].
- **Anti-inflammatory and Anti-fibrotic Effects:** Clinical studies show that **canagliflozin** significantly reduces plasma levels of key biomarkers involved in inflammation and fibrosis, including **TNFR1, IL-6, MMP7, and FN1**. This suggests a potential mechanism for its beneficial effects on diabetic kidney disease, independent of glycemic control [7].
- **Metabolic Substrate Shift:** Metabolomic studies indicate that SGLT2 inhibitors, including **canagliflozin**, induce a shift in energy metabolism. They promote the utilization of alternative substrates such as **ketone bodies, lipids, and amino acids**, a phenomenon known as the "thrifty substrate" hypothesis. This shift may improve mitochondrial efficiency and reduce oxidative stress, contributing to cardiorenal protection [8].
- **Impact on Cardiac Cells:** Although SGLT2 is not expressed in cardiomyocytes, **canagliflozin** has off-target effects on these cells. It is shown to modulate inflammatory signaling pathways (like **NF-κB** and **NLRP3**), reduce oxidative stress, and inhibit cardiac fibroblast activation, thereby attenuating adverse cardiac remodeling and fibrosis [9].

The diagram below summarizes the multi-level mechanism of action of **canagliflozin**.



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This diagram illustrates the primary and secondary mechanisms of **Canagliflozin**, from direct SGLT2 inhibition in the kidney to systemic pleiotropic effects.

Experimental Protocols for Key Findings

For researchers, the methodologies from key studies provide a foundation for experimental design.

- **Measuring Anti-inflammatory Biomarkers [7]:**
 - **Sample Source:** Use stored plasma samples from clinical trials (e.g., 296 samples from a 2-year study).

- **Biomarker Selection:** Select candidate biomarkers (e.g., TNFR1, IL-6, MMP7, FN1) based on overlap between a drug mechanism-of-action network model and a disease-specific molecular network model.
- **Analysis:** Compare biomarker levels between the **canagliflozin** treatment group and an active control group (e.g., glimepiride) over the study period using appropriate statistical methods (e.g., percentage change with p-values).
- **Structural Studies via Cryo-EM [3]:**
 - **Protein Complex Preparation:** Co-express human SGLT2 with its essential auxiliary subunit MAP17 in a suitable cell line. Use an N-terminal fusion (e.g., signal peptide-sfGFP) to improve expression.
 - **Solubilization and Purification:** Solubilize the membrane fraction in DDM micelles in the presence of **canagliflozin**. Purify the complex using affinity and size-exclusion chromatography.
 - **Data Collection and Processing:** Perform cryo-EM single-particle analysis. Process acquired movies through motion correction and 2D/3D classification in software like RELION to generate high-resolution cryo-EM maps for model building.

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